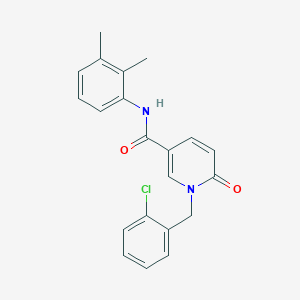![molecular formula C23H24F3N3O3 B2607970 (2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1211226-10-6](/img/structure/B2607970.png)
(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C23H24F3N3O3. It contains several functional groups, including a trifluoromethyl group, an imidazole ring, and a piperidine ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a trifluoromethyl group attached to the imidazole ring, and a piperidine ring attached via a methylene bridge.
Scientific Research Applications
Synthesis and Structural Studies : A study focused on the synthesis and structural analysis of a similar compound, where different spectroscopic techniques were employed to characterize the synthesized compounds. The compound's structure was confirmed through single crystal X-ray diffraction studies, revealing the piperidine ring adopts a chair conformation, and the structure exhibits both inter and intra-molecular hydrogen bonds (Karthik et al., 2021).
Molecular Interaction Analysis : Another study explored the molecular interaction of a compound with a similar structure, employing computational methods like conformational analysis and pharmacophore models. This study provides insights into the molecular interactions and potential binding modes of these compounds (Shim et al., 2002).
Potential Anti-Alzheimer's Agents : Research was conducted on N-benzylated derivatives for their potential anti-Alzheimer's activity. These compounds were synthesized and evaluated in-vivo and in-vitro, displaying excellent profiles against Alzheimer's disease, demonstrating the potential medicinal applications of such compounds (Gupta et al., 2020).
Synthesis for Pharmacological Investigations : A study on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride showcases the process of preparing similar compounds and their potential applications in pharmacological research (Rui, 2010).
Antioxidant and Antimicrobial Activities : Research on the synthesis and evaluation of new derivatives for their antioxidant and antimicrobial activities highlights the potential of such compounds in addressing various biological challenges (Bassyouni et al., 2012).
Aromatic Nucleophilic Substitution Studies : A study conducted on the kinetics of the nucleophilic aromatic substitution with amines in different solvents, including the similar structural elements, provides insights into the chemical behavior and potential applications of these compounds in organic chemistry (D’Anna et al., 2006).
Future Directions
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3/c1-31-16-7-8-17(20(13-16)32-2)21(30)28-11-9-15(10-12-28)14-29-19-6-4-3-5-18(19)27-22(29)23(24,25)26/h3-8,13,15H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEBEXYJPOSYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2607890.png)
![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2607891.png)
![3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2607894.png)





![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)

![4-{[(4-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2607907.png)
![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)

